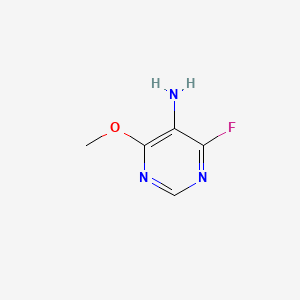

4-Fluoro-6-methoxypyrimidin-5-amine

Description

4-Fluoro-6-methoxypyrimidin-5-amine is a pyrimidine derivative characterized by a fluorine atom at the 4-position, a methoxy group at the 6-position, and an amine group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their roles as intermediates in synthesizing pharmaceuticals, agrochemicals, and biologically active molecules . The fluorine and methoxy substituents in this compound likely influence its electronic properties, solubility, and binding affinity in biological systems, similar to other halogenated and alkoxy-substituted pyrimidines .

Properties

Molecular Formula |

C5H6FN3O |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

4-fluoro-6-methoxypyrimidin-5-amine |

InChI |

InChI=1S/C5H6FN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 |

InChI Key |

BJWPESMKMKITTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=N1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxypyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrimidine Ring: The initial step involves the cyclization of suitable precursors to form the pyrimidine ring. This can be achieved through the reaction of malononitrile with formamidine under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as potassium fluoride.

Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as sodium hydroxide.

Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.

Industrial Production Methods: Industrial production of 4-Fluoro-6-methoxypyrimidin-5-amine may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methoxypyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Potassium fluoride, methyl iodide, sodium hydroxide, ammonia.

Major Products Formed:

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Reduced amines and alcohols.

Substitution Products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

4-Fluoro-6-methoxypyrimidin-5-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups enhance the compound’s binding affinity and specificity towards these targets. The amino group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrimidine derivatives structurally related to 4-Fluoro-6-methoxypyrimidin-5-amine, highlighting substituent variations and their implications:

Key Observations :

- Halogen vs.

- Positional Effects : The 4-fluoro substituent in the target compound may enhance metabolic stability compared to 5-fluoro analogs (e.g., 5-Fluoro-2-methoxypyrimidin-4-amine) due to reduced steric hindrance .

- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, whereas fluorine’s smaller size in 4-Fluoro-6-methoxypyrimidin-5-amine may lead to weaker intermolecular interactions .

Pharmacological Activities

Pyrimidine derivatives with fluorine and methoxy groups exhibit diverse bioactivities:

- Analgesic/Anti-inflammatory: Compounds like 6-methyl-2-phenylpyrimidin-4-amine derivatives (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) show antimicrobial and anti-inflammatory properties .

- Antimicrobial : Fluorinated pyrimidines (e.g., 4-Chloro-5-fluoropyrimidin-2-amine) are explored for antibacterial activity due to enhanced membrane permeability .

- Kinase Inhibition : Patents describe fluorinated pyrimidines (e.g., EP 4 056 588 A1) as kinase inhibitors, leveraging fluorine’s electronegativity for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.